2-Phenyl-6-(2-thienyl)quinoline-4-carboxylic Acid
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Overview
Description
MFCD32662183 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
The preparation of MFCD32662183 involves specific synthetic routes and reaction conditions. One of the methods includes the formation of a triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Chemical Reactions Analysis
MFCD32662183 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) for reaction analysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MFCD32662183 has a wide range of scientific research applications. In chemistry, it is used for reaction screening and high-throughput experimentation. In biology, it plays a role in the development of innovative molecules and chemical processes. In medicine, it is utilized in pharmaceutical compositions due to its good solubility and stability. Industrial applications include large-scale production and storage of pharmaceutical preparations .
Mechanism of Action
The mechanism of action of MFCD32662183 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating certain biochemical pathways, although the exact molecular targets and mechanisms are still under investigation .
Comparison with Similar Compounds
MFCD32662183 can be compared with other similar compounds based on its structure and properties. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. The uniqueness of MFCD32662183 lies in its good solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C20H13NO2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-phenyl-6-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H13NO2S/c22-20(23)16-12-18(13-5-2-1-3-6-13)21-17-9-8-14(11-15(16)17)19-7-4-10-24-19/h1-12H,(H,22,23) |
InChI Key |
RYEWCWQVWHFERX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC=CS4)C(=C2)C(=O)O |
Origin of Product |
United States |
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